5'-O-DMT-N6-ibu-dA
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Overview
Description
Preparation Methods
The synthesis of 5’-O-DMT-N6-ibu-dA involves the protection of deoxyadenosine with N-isobutyryl and 5’-O-dimethoxytrityl groups . The synthetic route typically includes the following steps:
Protection of the 5’-hydroxyl group: This is achieved using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Protection of the N6-amino group: This involves the use of isobutyryl chloride (ibu-Cl) in the presence of a base like triethylamine.
Chemical Reactions Analysis
5’-O-DMT-N6-ibu-dA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like iodine in the presence of water.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the 5’-hydroxyl group.
Common reagents and conditions used in these reactions include:
Oxidation: Iodine and water.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5’-O-DMT-N6-ibu-dA is widely used in scientific research, particularly in the synthesis of oligodeoxyribonucleotides . Its applications include:
Chemistry: Used as a building block in the synthesis of modified nucleotides.
Biology: Employed in the study of DNA and RNA synthesis and repair mechanisms.
Medicine: Potential applications in the development of therapeutic oligonucleotides.
Industry: Utilized in the production of synthetic DNA for various biotechnological applications.
Mechanism of Action
The mechanism of action of 5’-O-DMT-N6-ibu-dA involves its incorporation into oligodeoxyribonucleotides during synthesis . The compound acts as a protected nucleoside, allowing for selective deprotection and subsequent coupling reactions . The molecular targets and pathways involved include DNA polymerases and other enzymes involved in nucleotide synthesis .
Comparison with Similar Compounds
5’-O-DMT-N6-ibu-dA is unique due to its specific protective groups, which provide stability and selectivity during oligonucleotide synthesis . Similar compounds include:
5’-O-DMT-N6-benzoyl-dA: Another protected deoxyadenosine used in oligonucleotide synthesis.
5’-O-DMT-N6-acetyl-dA: A variant with an acetyl protective group.
These compounds share similar applications but differ in their protective groups, which can affect their reactivity and stability .
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N5O6/c1-22(2)34(42)39-32-31-33(37-20-36-32)40(21-38-31)30-18-28(41)29(46-30)19-45-35(23-8-6-5-7-9-23,24-10-14-26(43-3)15-11-24)25-12-16-27(44-4)17-13-25/h5-17,20-22,28-30,41H,18-19H2,1-4H3,(H,36,37,39,42)/t28-,29+,30+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBIHUHWVGOJFS-FRXPANAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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